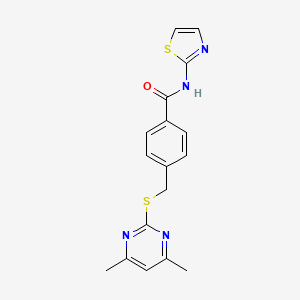

4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide

Description

4-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiazol-2-yl group and a 4,6-dimethylpyrimidin-2-ylthio-methyl substituent. The pyrimidine ring introduces electron-withdrawing effects, while the thioether bridge enhances metabolic stability compared to oxygen or amine linkers .

Properties

IUPAC Name |

4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c1-11-9-12(2)20-17(19-11)24-10-13-3-5-14(6-4-13)15(22)21-16-18-7-8-23-16/h3-9H,10H2,1-2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIIEMWPNLRNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Design

The molecular architecture of 4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide (C₁₇H₁₆N₄OS₂, MW 356.5 g/mol) comprises three key components:

- A benzamide core substituted at the para position with a thiomethyl group.

- A thiazol-2-yl moiety linked via an amide bond.

- A 4,6-dimethylpyrimidin-2-yl group connected through a thioether bridge.

Retrosynthetic analysis suggests two primary disconnections:

- Disconnection 1 : Cleavage of the thioether bond to isolate 4-(chloromethyl)-N-(thiazol-2-yl)benzamide and 4,6-dimethylpyrimidine-2-thiol.

- Disconnection 2 : Separation of the benzamide and thiazole units, implying a coupling between 4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)benzoic acid and thiazol-2-amine.

Preparation Methods

Nucleophilic Substitution Route (Two-Step Synthesis)

Step 1: Synthesis of 4-(Chloromethyl)-N-(thiazol-2-yl)benzamide

The benzamide intermediate is prepared via Schotten-Baumann acylation :

- Reactants : Thiazol-2-amine (1.0 equiv) and 4-(chloromethyl)benzoyl chloride (1.05 equiv).

- Conditions : Stirred in dichloromethane (DCM) with aqueous NaHCO₃ (2.0 equiv) at 0–5°C for 2 h.

- Workup : Extraction with DCM, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

- Yield : 82–88%.

Step 2: Thioether Formation with 4,6-Dimethylpyrimidine-2-thiol

- Reactants : 4-(Chloromethyl)-N-(thiazol-2-yl)benzamide (1.0 equiv) and 4,6-dimethylpyrimidine-2-thiol (1.2 equiv).

- Base : K₂CO₃ (2.0 equiv) in anhydrous DMF at 100°C for 4–6 h.

- Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via recrystallization (ethanol).

- Yield : 70–75%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 100°C |

| Solvent | DMF |

| Time | 4–6 h |

| Purification | Recrystallization (ethanol) |

One-Pot Thiol-Ene Coupling

An alternative method employs Mitsunobu conditions for direct thioether formation:

- Reactants : 4-(Hydroxymethyl)-N-(thiazol-2-yl)benzamide (1.0 equiv), 4,6-dimethylpyrimidine-2-thiol (1.1 equiv).

- Reagents : DIAD (1.1 equiv) and PPh₃ (1.1 equiv) in THF at 25°C for 12 h.

- Workup : Concentrated under vacuum and purified via flash chromatography (CH₂Cl₂:MeOH = 95:5).

- Yield : 65–70%.

Advantages : Avoids handling chlorinated intermediates but requires strict anhydrous conditions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.92–7.88 (m, 2H, Ar-H), 7.56–7.52 (m, 2H, Ar-H), 6.98 (s, 1H, pyrimidine-H), 4.52 (s, 2H, SCH₂), 2.42 (s, 6H, CH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-S).

- HRMS (ESI+) : m/z calcd. for C₁₇H₁₇N₄OS₂⁺ [M+H]⁺: 357.0845; found: 357.0848.

Challenges and Scalability

Chemical Reactions Analysis

Types of Reactions

4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., pyrimidine in the target, sulfonamide in 2D216) modulate solubility and binding. Bulky groups like naphthyl (compound 73) may hinder membrane permeability .

- Biological Implications : Thiazole-pyrimidine hybrids (e.g., target compound and compound 33) are often explored as enzyme inhibitors, while simpler analogs (e.g., dichlorophenyl derivative ) focus on anti-inflammatory applications.

Pharmacological and Physicochemical Properties

- Lipophilicity : The pyrimidinylthio group in the target compound balances moderate lipophilicity (beneficial for membrane penetration) with polar amide/thiazole groups. This contrasts with highly lipophilic analogs like compound 73 .

- Metabolic Stability : The thioether linkage in the target compound may resist oxidative metabolism better than ethers or amines in analogs like 2D216 .

- Solubility : Sulfonamide-containing analogs (e.g., 2D216) exhibit higher aqueous solubility, whereas the target compound’s pyrimidine ring may require formulation optimization .

Biological Activity

The compound 4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₅H₁₅N₃OS

- Molecular Weight : 285.36 g/mol

- CAS Number : 709002-46-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of the thiazole and pyrimidine moieties enhances its binding affinity to these targets, potentially leading to modulation of various biological processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have been shown to inhibit human breast cancer cell lines effectively. The mechanism involves the inhibition of sirtuins (SIRT2), which are implicated in cancer progression. A study demonstrated that a related compound exhibited an IC₅₀ value of 42 nM against SIRT2, leading to increased acetylation of α-tubulin in treated cells, which is critical for microtubule stability and function .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. In vitro assays revealed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 500 to 1250 µg/mL against standard strains like Escherichia coli and Staphylococcus aureus. These values indicate moderate activity compared to traditional antibiotics .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that some derivatives showed promising antioxidant activity, with total antioxidant capacity (TAC) values reaching up to 43%. This suggests potential applications in preventing oxidative stress-related diseases .

Study 1: SIRT2 Inhibition and Cancer Cell Line Activity

In a significant study, researchers synthesized several derivatives based on the thiazole-pyrimidine structure. Among these, one derivative (28e) was identified as a potent SIRT2 inhibitor, demonstrating selective inhibition over SIRT1 and SIRT3. The efficacy was confirmed through cellular assays where it inhibited proliferation in MCF-7 breast cancer cells .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives similar to our compound. The study reported varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds showing enhanced activity compared to established antibiotics like ciprofloxacin .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a thiol-containing pyrimidine derivative (e.g., 4,6-dimethylpyrimidine-2-thiol) with a benzamide intermediate bearing a reactive methylene group. A multi-step approach is common:

Thioether formation : React the pyrimidine thiol with a benzyl bromide or chloride derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Amide coupling : Use carbodiimide reagents (e.g., EDCI/HOBt) to conjugate the thioether intermediate with 2-aminothiazole. Solvent choice (DMF or DCM) and temperature (0–25°C) influence yield .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 eq of thiol) to minimize disulfide byproducts .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H/13C NMR : Verify substituent integration (e.g., pyrimidine methyl groups at δ ~2.3–2.5 ppm, thiazole protons at δ ~7.1–7.3 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- XRD : For crystalline batches, use SHELX (via WinGX) to resolve bond lengths/angles and confirm stereochemistry .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., thiazole-pyrimidine hybrids):

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with modified pyrimidine (e.g., 4,6-dichloro instead of dimethyl) or thiazole (e.g., 4-phenyl substitution) groups .

- Bioisosteric replacement : Replace the thioether linker with sulfoxide/sulfone groups to assess metabolic stability .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or tubulin) and correlate with IC₅₀ values .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay standardization : Replicate conflicting studies under controlled conditions (e.g., cell passage number, serum concentration) .

- Impurity analysis : Use LC-MS to check for degradation products or residual solvents that may skew results .

- Orthogonal assays : Validate antimicrobial claims with both agar diffusion and live-cell imaging .

Q. What crystallographic strategies are effective for resolving its 3D structure?

- Methodological Answer :

- Crystal growth : Use vapor diffusion (e.g., methanol/water) with microseeding to improve crystal quality .

- Data collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. Use SHELXL for refinement, focusing on anisotropic displacement parameters for sulfur atoms .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond angles .

Q. How to design computational models to predict its pharmacokinetic (PK) properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate logP (target ~3.5), solubility (LogS > -4), and CYP450 interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability (e.g., POPC bilayers) .

- Metabolite prediction : Employ Meteor (Lhasa Ltd) to identify potential Phase I/II metabolites .

Q. What strategies mitigate poor solubility during in vivo studies?

- Methodological Answer :

- Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (e.g., Tween-80/PLGA) to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters at the benzamide carbonyl group for pH-sensitive release .

- Co-solvents : Optimize DMSO/PEG 400 ratios in dosing solutions without exceeding 10% organic content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.